

discovery and history of 3-chloro-2-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-chloro-2-nitrophenyl)methanol

Cat. No.: B1589839

[Get Quote](#)

An In-Depth Technical Guide to 3-Chloro-2-nitrobenzyl alcohol: From Discovery to Modern Application

Abstract

This technical guide provides a comprehensive overview of 3-chloro-2-nitrobenzyl alcohol (CAS No. 77158-86-2), a key substituted aromatic alcohol. We delve into the historical context of its chemical class, detail its logical synthesis from readily available precursors, and present its validated physicochemical properties. The guide elucidates the mechanistic principles behind its preparation and discusses its significant role as a versatile intermediate in the fields of organic synthesis and pharmaceutical development. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this compound's scientific journey and practical utility.

Introduction: The Nitrobenzyl Scaffolding in Chemical Synthesis

Aromatic nitro compounds have been a cornerstone of organic chemistry since the 19th century, beginning with Eilhardt Mitscherlich's first synthesis of nitrobenzene in 1834 by treating benzene with fuming nitric acid.^[1] The introduction of the nitro group (-NO₂) onto an aromatic ring fundamentally alters its electronic properties, creating a powerful electron-withdrawing effect that facilitates a wide range of chemical transformations.^[2] This functional group is not

merely a passive substituent; it is a reactive handle that has enabled the synthesis of countless dyes, polymers, pharmaceuticals, and agrochemicals.[\[2\]](#)[\[3\]](#)

Within this broad class, nitrobenzyl alcohols, and specifically their ortho-nitro isomers, hold a special place. The proximity of the nitro group to the benzylic alcohol function imparts unique reactivity, most notably in the field of photochemistry. Ortho-nitrobenzyl alcohols are the parent structures for a vast family of photolabile protecting groups, often called "caging" groups.[\[4\]](#)[\[5\]](#) Upon irradiation with UV light, these molecules undergo an intramolecular redox reaction, releasing the protected alcohol and converting the nitro group into a nitroso aldehyde or ketone.[\[5\]](#)[\[6\]](#) This ability to initiate a reaction with spatiotemporal control using light has made them invaluable tools in biology and materials science.

3-Chloro-2-nitrobenzyl alcohol emerges from this rich chemical tradition. Its specific substitution pattern—a chlorine atom at the 3-position and a nitro group at the 2-position—fine-tunes its reactivity and solubility, making it a valuable building block for creating complex molecular architectures.[\[7\]](#) This guide explores its origins, synthesis, and applications.

Historical Context and Discovery

While a singular, celebrated moment of "discovery" for 3-chloro-2-nitrobenzyl alcohol is not prominent in the historical literature, its existence is the logical outcome of early 20th-century advancements in aromatic chemistry. The synthesis of its direct precursor, 3-chloro-2-nitrotoluene, was established by the 1930s, as evidenced by a German patent filed in 1936.[\[8\]](#) This precursor was noted as a valuable intermediate for dyes, highlighting the chemical industry's interest in this substitution pattern.[\[8\]](#)

The conversion of a nitrotoluene to a nitrobenzyl alcohol is a fundamental transformation in organic synthesis. The established routes include:

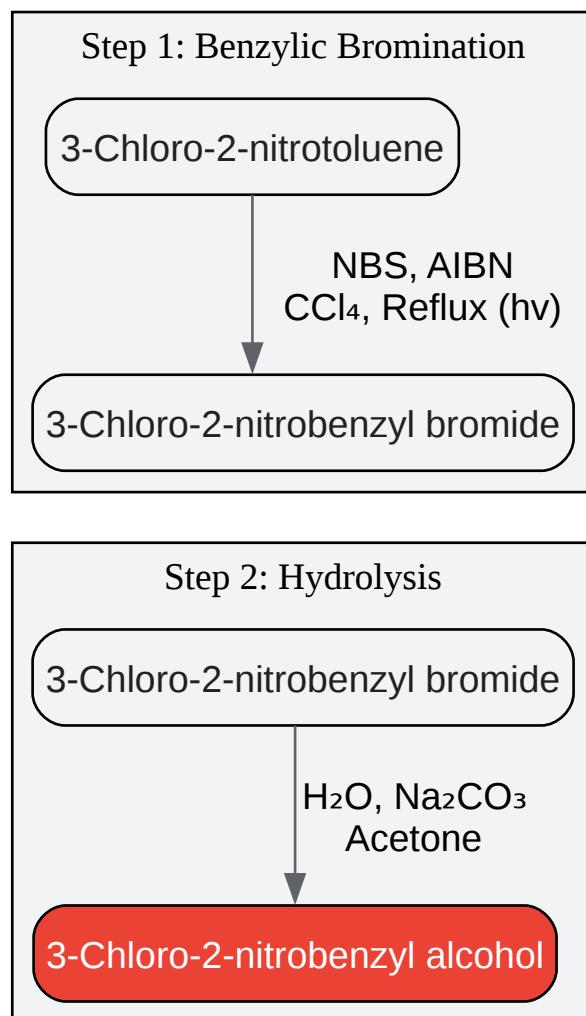
- **Free-Radical Halogenation followed by Hydrolysis:** The benzylic methyl group of the toluene derivative is selectively halogenated, and the resulting benzyl halide is hydrolyzed to the alcohol.
- **Oxidation:** Direct oxidation of the methyl group to an alcohol.
- **Reduction of an Aldehyde:** Synthesis and subsequent reduction of the corresponding 3-chloro-2-nitrobenzaldehyde.

Given the well-understood chemistry for converting benzylic methyl groups to alcohols by the mid-20th century, the preparation of 3-chloro-2-nitrobenzyl alcohol was an inevitable development, driven by the need for functionalized intermediates in synthetic chemistry.

Synthesis and Mechanistic Insights

The most common and industrially scalable synthesis of 3-chloro-2-nitrobenzyl alcohol begins with its toluene precursor, 3-chloro-2-nitrotoluene. The process is a classic two-step sequence involving benzylic bromination and subsequent nucleophilic substitution.

Step-by-Step Synthetic Protocol


Step 1: Free-Radical Bromination of 3-Chloro-2-nitrotoluene

- **Reagents & Setup:** Charge a round-bottom flask, equipped with a reflux condenser and a light source (e.g., a 250W incandescent lamp), with 3-chloro-2-nitrotoluene and a suitable non-polar solvent such as carbon tetrachloride (CCl_4) or cyclohexane.
- **Initiation:** Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
- **Bromination:** Heat the mixture to reflux (approx. 77°C for CCl_4). Slowly add N-Bromosuccinimide (NBS) in portions. The NBS serves as a source of bromine radicals, maintaining a low concentration of Br_2 in the reaction mixture to favor benzylic substitution over aromatic bromination.
- **Monitoring:** The reaction progress can be monitored by TLC or GC-MS, observing the consumption of the starting material. The reaction is typically complete within 2-4 hours.
- **Work-up:** After cooling, the succinimide byproduct is filtered off. The solvent is removed under reduced pressure to yield crude 3-chloro-2-nitrobenzyl bromide, which can be used directly in the next step.
- **Causality:** The use of NBS and a radical initiator under photochemical or thermal conditions is a classic Wohl-Ziegler reaction. This method is highly selective for the weakest C-H bond, which in this case is the benzylic C-H bond, leaving the aromatic ring untouched.

Step 2: Hydrolysis of 3-Chloro-2-nitrobenzyl Bromide

- **Reagents & Setup:** Dissolve the crude 3-chloro-2-nitrobenzyl bromide in a mixture of a miscible organic solvent like acetone or THF and water.
- **Hydrolysis:** Add a weak base, such as sodium carbonate (Na_2CO_3) or sodium bicarbonate (NaHCO_3), to the solution. The mixture is stirred at room temperature or gently heated (40-50°C) to facilitate the reaction. A patent for the related p-nitrobenzyl alcohol describes hydrolysis by heating with water and an ionic liquid catalyst.^[9] Another source mentions reacting the chloride analogue with sodium hydroxide in methanol.^[10]
- **Monitoring:** The reaction is monitored by TLC until the starting benzyl bromide is fully consumed.
- **Work-up & Purification:** The organic solvent is removed under reduced pressure. The remaining aqueous layer is extracted with ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na_2SO_4), and concentrated.
- **Final Product:** The resulting crude solid is purified by recrystallization from a solvent system like ethanol/water or toluene/hexanes to yield pure 3-chloro-2-nitrobenzyl alcohol as a solid.
- **Causality:** This step is a nucleophilic substitution ($\text{S}_{\text{n}}2$) reaction. The bromide is an excellent leaving group, and water acts as the nucleophile. The weak base is added to neutralize the HBr formed during the reaction, preventing potential side reactions.

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for 3-chloro-2-nitrobenzyl alcohol.

Physicochemical Properties

The properties of 3-chloro-2-nitrobenzyl alcohol have been well-characterized. It is a solid at room temperature and should be stored under refrigeration.[10]

Property	Value	Source(s)
CAS Number	77158-86-2	[10] [11]
Molecular Formula	C ₇ H ₆ CINO ₃	[10] [12]
Molecular Weight	187.58 g/mol	[10] [11]
Appearance	Solid	
Melting Point	65-69 °C	
Assay	≥97%	
Storage Temperature	2-8°C	[10]
SMILES	OCc1cccc(Cl)c1-INVALID-LINK--=O	[12]
InChIKey	ZSMDJSXEFYWXPD-UHFFFAOYSA-N	[13]

Applications in Research and Development

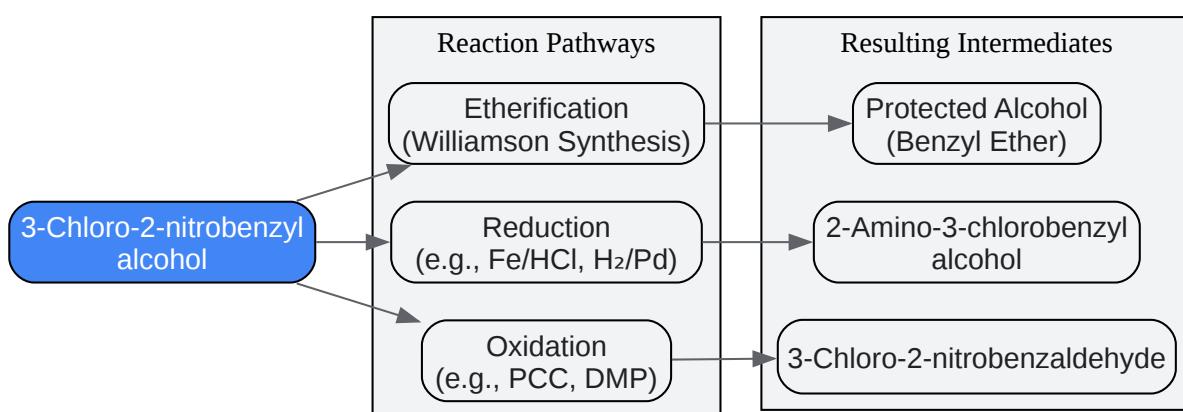
3-Chloro-2-nitrobenzyl alcohol is primarily utilized as a versatile chemical intermediate in multiple fields of research and industry.[\[7\]](#)

Pharmaceutical and Agrochemical Synthesis

The compound serves as a crucial building block in the synthesis of more complex, biologically active molecules.[\[7\]](#) Its functional groups—the alcohol, the nitro group, and the chloro-substituted aromatic ring—can all be selectively manipulated.

- The alcohol group can be oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions.
- The nitro group can be reduced to an amine, which is a key step in the synthesis of many pharmaceuticals. This amine can then be further modified, for example, through diazotization or amide bond formation.

- The aromatic ring can undergo further substitution reactions, guided by the directing effects of the existing substituents.


This multi-functional nature makes it a valuable precursor for creating libraries of compounds for drug discovery screening, particularly in the development of anti-inflammatory and analgesic drugs.^[7]

Organic Synthesis and Photochemistry

As an ortho-nitrobenzyl derivative, 3-chloro-2-nitrobenzyl alcohol belongs to a class of compounds renowned for their photochemical properties. The ortho-nitrobenzyl moiety is a classic photolabile protecting group. While specific studies detailing the use of this exact molecule as a photolabile group are not prevalent, the underlying mechanism is well-established for the parent scaffold.^{[6][14]}

Irradiation with UV light (typically around 350 nm) excites the nitro group, which then abstracts a hydrogen atom from the benzylic position, initiating an intramolecular rearrangement that ultimately cleaves the benzylic carbon-oxygen bond. This releases the protected molecule and a nitroso byproduct. This property makes it a potential candidate for applications requiring the controlled release of molecules, such as in "caged compounds" for biological research.^[5]

Experimental Workflow: Application as a Synthetic Intermediate

[Click to download full resolution via product page](#)

Caption: Potential synthetic transformations of 3-chloro-2-nitrobenzyl alcohol.

Conclusion

3-Chloro-2-nitrobenzyl alcohol is more than just a catalog chemical; it is a product of a rich history of organic chemistry and a testament to the enduring utility of nitroaromatic compounds. While its discovery was an evolutionary step rather than a revolutionary leap, its value as a multi-functional synthetic intermediate is clear. Its strategic placement of chloro, nitro, and alcohol groups provides chemists with a versatile toolkit for constructing complex molecules. From its foundational roots in dye chemistry to its current applications in pharmaceutical development and its potential in photochemistry, 3-chloro-2-nitrobenzyl alcohol continues to be a relevant and valuable compound for scientific innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nitrobenzene | Synthesis, Uses, Hazards | Britannica [britannica.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. DE638486C - Process for the preparation of 3-chloro-2-nitrotoluene - Google Patents [patents.google.com]
- 9. CN108117490B - Preparation method of p-nitrobenzyl alcohol - Google Patents [patents.google.com]

- 10. 3-Chloro-2-nitrobenzyl alcohol | 77158-86-2 | FC55539 [biosynth.com]
- 11. labsolu.ca [labsolu.ca]
- 12. PubChemLite - 3-chloro-2-nitrobenzyl alcohol (C7H6ClNO3) [pubchemlite.lcsb.uni.lu]
- 13. 3-chloro-2-nitrobenzyl alcohol [stenutz.eu]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- To cite this document: BenchChem. [discovery and history of 3-chloro-2-nitrobenzyl alcohol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589839#discovery-and-history-of-3-chloro-2-nitrobenzyl-alcohol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com